N-(5-chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-6-7-16(22)13-20(15)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-10-8-18(28-2)9-11-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCROOALVYKCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN2O4S |
| Molecular Weight | 437.0 g/mol |
| CAS Number | 941911-50-8 |
| SMILES Notation | COc1ccc(S(=O)(=O)N2CCCCC2CC(=O)Nc2cc(Cl)ccc2C)cc1 |
The biological activity of this compound is primarily attributed to its structural components, which include a piperidine moiety known for its diverse pharmacological effects. Piperidine derivatives have been linked to various therapeutic applications, including:
- Antimicrobial Activity : The sulfonamide group in the compound enhances its antibacterial properties, making it effective against a range of bacterial strains.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary infections.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
| Salmonella typhi | 0.8 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on key enzymes:
-
Acetylcholinesterase (AChE) : The inhibition of AChE is crucial for increasing acetylcholine levels in the brain, which can aid in cognitive function.
- IC50 Values for AChE inhibition:
Compound IC50 (µM) This compound 3.5
Case Studies and Research Findings
Research has shown that compounds similar to this compound exhibit promising results in various biological assays:
- Antibacterial Screening : A study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with certain derivatives showing enhanced efficacy due to structural modifications.
- Enzyme Inhibition : Another study highlighted the potential of piperidine derivatives as effective acetylcholinesterase inhibitors, with some compounds exhibiting IC50 values as low as 0.63 µM .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield and purity?
Answer:
The synthesis typically involves sequential coupling of a sulfonylated piperidine derivative with a substituted phenylacetamide. Key steps include:
- Tosylation of piperidine : Reaction with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonyl-piperidine intermediate .
- Acetamide coupling : Nucleophilic substitution between the sulfonyl-piperidine and activated chloroacetamide derivatives (e.g., N-(5-chloro-2-methylphenyl)chloroacetamide) in polar aprotic solvents like DMF .
Optimization strategies :- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product with >95% purity .
Basic: Which spectroscopic techniques confirm structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for piperidine protons (δ 1.5–3.5 ppm), sulfonyl aromatic protons (δ 7.2–7.8 ppm), and acetamide NH (δ 8.1–8.3 ppm) .
- ¹³C NMR : Confirms sulfonyl (C-SO₂ at ~115 ppm) and carbonyl (C=O at ~170 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., m/z 440.93 for C₂₃H₂₅ClN₄O₃S) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) and detects impurities .
Advanced: How does the sulfonyl-piperidine-acetamide architecture influence pharmacological potential?
Answer:
- Sulfonyl group : Enhances metabolic stability and facilitates hydrogen bonding with enzyme active sites (e.g., cyclooxygenase-2) .
- Piperidine moiety : Introduces conformational rigidity, improving selectivity for G-protein-coupled receptors .
- Chlorophenyl group : Electron-withdrawing effects increase lipophilicity (logP ~5.2), aiding blood-brain barrier penetration .
Methodological validation : Molecular docking studies (e.g., AutoDock Vina) correlate structural features with binding affinities to targets like serotonin receptors .
Advanced: How to resolve contradictions between computational bioactivity predictions and experimental assays?
Answer:
- Data reconciliation steps :
- Solvent effects : Re-run assays in DMSO-free buffers to avoid false negatives from solvent interactions .
- Conformational analysis : Compare X-ray crystallography (e.g., SHELXL-refined structures) with DFT-optimized geometries to identify bioactive conformers .
- Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Case study : Discrepancies in IC₅₀ values for COX-2 inhibition were resolved by adjusting assay pH to 7.4 (mimicking physiological conditions) .
Advanced: What experimental designs elucidate interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
- Cellular assays :
Advanced: How does crystallographic data clarify conformational ambiguities?
Answer:
- SHELX refinement :
- Data collection : High-resolution (<1.0 Å) X-ray diffraction at 100 K minimizes thermal motion artifacts .
- Torsion angles : Identify deviations in the piperidine ring (e.g., chair vs. boat conformations) affecting receptor fit .
- Intermolecular interactions : Hydrogen bonding (e.g., C=O⋯H-N) and π-stacking stabilize crystal packing, informing solubility profiles .
Advanced: How to design SAR studies for derivatives?
Answer:
- Core modifications :
- Assay design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
